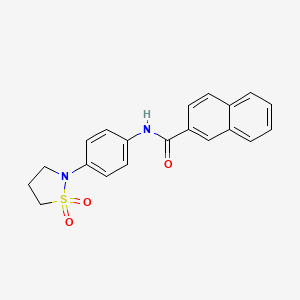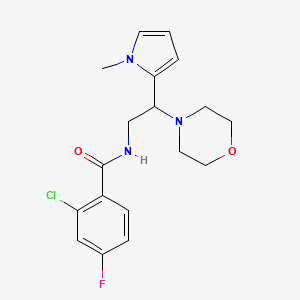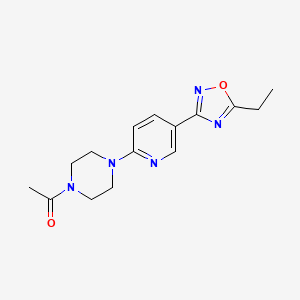
(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one, commonly known as DMPT, is a thiazole compound that has been extensively studied for its potential applications in various fields of research. DMPT is a synthetic compound that has been synthesized using various methods, and its unique structure and properties make it an attractive candidate for scientific research.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
(E)-5-(3,4-Dimethoxybenzylidene)-2-(4-(m-Tolyl)piperazin-1-yl)thiazol-4(5H)-one and related compounds have shown potential in antimicrobial and anti-proliferative activities. For example, a study focused on the synthesis of similar N-Mannich bases derived from 1,3,4-oxadiazole and piperazine compounds revealed significant antimicrobial properties against pathogenic bacteria and fungi, as well as notable anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Anti-Inflammatory and Analgesic Agents
Compounds related to (E)-5-(3,4-Dimethoxybenzylidene)-2-(4-(m-Tolyl)piperazin-1-yl)thiazol-4(5H)-one have been explored as potential anti-inflammatory and analgesic agents. For instance, derivatives of benzodifuranyl and oxadiazepines, containing structures akin to the compound , demonstrated significant inhibitory activity on COX-2 enzymes, along with notable analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Anticancer Properties
The (E)-5-(3,4-Dimethoxybenzylidene) structure is pivotal in various compounds synthesized for anticancer properties. A study on Schiff bases derived from 1,3,4-thiadiazole compounds, which share a similar structure, found that certain derivatives exhibited high DNA protective ability and cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (Gür et al., 2020).
Antiviral Activity
Compounds structurally related to (E)-5-(3,4-Dimethoxybenzylidene)-2-(4-(m-Tolyl)piperazin-1-yl)thiazol-4(5H)-one have been studied for their antiviral properties. For instance, imidazo[1,5-a]-1,3,5-triazine derivatives, which share a similar chemical structure, exhibited inhibitory effects on the replication of various viruses, indicating their potential as antiviral agents (Golankiewicz et al., 1995).
Antibacterial and Antifungal Agents
The compound and its derivatives have been synthesized and evaluated as potential antibacterial and antifungal agents. Studies on similar 1,3,4-thiazole amide derivatives containing piperazine demonstrated significant inhibitory effects against various bacterial and fungal strains (Xia, 2015).
properties
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-16-5-4-6-18(13-16)25-9-11-26(12-10-25)23-24-22(27)21(30-23)15-17-7-8-19(28-2)20(14-17)29-3/h4-8,13-15H,9-12H2,1-3H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMELGEPGOFXXIZ-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=C(C=C4)OC)OC)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2932773.png)
![Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2932774.png)
![1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2932775.png)
![6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride](/img/structure/B2932777.png)

![2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2932779.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2932782.png)
![3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932783.png)

![2-(9-Chloro-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2932790.png)
![Ethyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2932791.png)


![2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2932796.png)